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Cat. No.: B1608060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(R)-2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid that serves as a

crucial chiral building block in synthetic organic chemistry and drug development. Its

bifunctional nature, possessing both a reactive bromine substituent and a versatile amino acid

scaffold, makes it a valuable precursor for the synthesis of complex molecular architectures

and biologically active compounds. This technical guide provides an in-depth overview of (R)-2-
Amino-4-bromobutanoic acid, including its chemical identity, physical properties, synthesis,

analytical methods for enantiomeric purity determination, and its applications, particularly in the

context of peptide synthesis and as a precursor to important biological molecules.

Chemical Identity and Properties
(R)-2-Amino-4-bromobutanoic acid is most commonly handled and commercially available

as its hydrobromide salt to improve stability and ease of handling.

Table 1: Chemical Identifiers for 2-Amino-4-bromobutanoic Acid and Its Stereoisomers
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Compound Name CAS Number PubChem CID

(R)-2-Amino-4-bromobutanoic

acid Hydrobromide
177472-34-3 71308127

(R)-2-Amino-4-bromobutanoic

acid
Not explicitly assigned 1512650

(S)-2-Amino-4-bromobutanoic

acid Hydrobromide
15159-65-6 2733672

2-Amino-4-bromobutanoic acid

(Racemic)
10364-50-8 4674578

2-Amino-4-bromobutanoic acid

Hydrobromide (Racemic)
76338-90-4 13877992

Table 2: Physicochemical Properties of (R)-2-Amino-4-bromobutanoic Acid Hydrobromide

Property Value

Molecular Formula C₄H₉Br₂NO₂

Molecular Weight 262.93 g/mol [1]

Appearance White to off-white crystalline powder

Melting Point 189 °C (decomposes)

Optical Activity
[α]20/D +16° (c = 1 in methanol) for the (S)-

enantiomer

Synthesis of (R)-2-Amino-4-bromobutanoic Acid
Hydrobromide
The synthesis of enantiomerically pure (R)-2-Amino-4-bromobutanoic acid hydrobromide can

be achieved through various strategies, often starting from a chiral precursor. A common

approach involves the ring-opening of a suitable lactone or the modification of a readily

available chiral amino acid.
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Experimental Protocol: Synthesis from (R)-2-
Aminobutyrolactone Hydrobromide
This method involves the acid-mediated ring-opening of (R)-2-aminobutyrolactone

hydrobromide with hydrogen bromide.

Materials:

(R)-2-Aminobutyrolactone hydrobromide

Glacial acetic acid

Hydrogen bromide gas

Anhydrous diethyl ether

Procedure:

Suspend (R)-2-aminobutyrolactone hydrobromide (1 equivalent) in glacial acetic acid in a

three-necked flask equipped with a gas inlet, a magnetic stirrer, and a drying tube.

Bubble hydrogen bromide gas vigorously through the suspension at ambient temperature

with stirring.

Continue the HBr bubbling for approximately 3-4 hours, by which time the starting material

should have completely dissolved.

Stir the resulting solution at ambient temperature overnight.

Concentrate the reaction mixture to dryness under reduced pressure to yield the crude (R)-2-
Amino-4-bromobutanoic acid hydrobromide.

Triturate the crude product with anhydrous diethyl ether to afford the purified product as a

white solid.

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
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Figure 1. Synthetic workflow for the preparation of (R)-2-Amino-4-bromobutanoic acid
hydrobromide.

Chiral Analysis
Ensuring the enantiomeric purity of (R)-2-Amino-4-bromobutanoic acid is critical for its

application in pharmaceuticals and other stereospecific syntheses. Chiral High-Performance

Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a general method for the separation of the enantiomers of 2-Amino-4-

bromobutanoic acid. Method optimization is often necessary for baseline separation.

Instrumentation and Columns:

HPLC system with a UV detector
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Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel® OD-H,

Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T)

are recommended.[2]

Mobile Phase:

A typical mobile phase for polysaccharide-based columns under normal phase conditions

consists of a mixture of hexane and isopropanol with a small amount of an acidic modifier

(e.g., trifluoroacetic acid) to improve peak shape.

For macrocyclic glycopeptide-based columns, a variety of mobile phase systems can be

employed, including reversed-phase, polar organic, and polar ionic modes.[3]

Procedure:

Prepare a standard solution of the racemic 2-Amino-4-bromobutanoic acid hydrobromide

and a sample solution of the (R)-enantiomer in the mobile phase or a compatible solvent.

Set the flow rate (typically 0.5-1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).

Inject the racemic standard to determine the retention times of both the (R) and (S)

enantiomers and to calculate the resolution factor.

Inject the sample solution of the (R)-enantiomer to determine its enantiomeric excess (% ee).

The enantiomeric excess is calculated using the peak areas of the two enantiomers: % ee =

[|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Table 3: Illustrative Chiral HPLC Separation Parameters
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Parameter Value

Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

Mobile Phase
n-Hexane:Isopropanol:Trifluoroacetic Acid

(90:10:0.1, v/v/v)

Flow Rate 1.0 mL/min

Temperature 25 °C

Detection UV at 210 nm

Retention Time (S)-enantiomer ~8.5 min (illustrative)

Retention Time (R)-enantiomer ~9.5 min (illustrative)[3]

Resolution (Rs) > 2.0[3]

Applications in Drug Development and Research
(R)-2-Amino-4-bromobutanoic acid and its enantiomer are valuable intermediates in the

synthesis of various pharmaceutical agents and research compounds.

Peptide Synthesis
Non-proteinogenic amino acids like (R)-2-Amino-4-bromobutanoic acid are incorporated into

peptides to introduce conformational constraints, enhance biological activity, and improve

metabolic stability. The bromo-functionalized side chain can also serve as a handle for further

chemical modifications post-synthesis.

The incorporation of (R)-2-Amino-4-bromobutanoic acid into a peptide sequence typically

follows standard solid-phase peptide synthesis (SPPS) protocols using either Fmoc or Boc

protection strategies.
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Figure 2. General workflow for the incorporation of (R)-2-Amino-4-bromobutanoic acid into a

peptide using solid-phase peptide synthesis.

Precursor to S-Adenosyl-L-methionine (SAM) Analogs
The (S)-enantiomer, (S)-2-Amino-4-bromobutanoic acid, is a key intermediate in the chemical

synthesis of S-adenosyl-L-methionine (SAM) and its analogs.[4] SAM is a universal methyl

group donor in numerous biological pathways, playing a critical role in the regulation of gene

expression, protein function, and metabolism. The synthesis of SAM analogs allows for the

study of methyltransferase enzymes and the development of potential therapeutic agents that

modulate their activity.
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Figure 3. The role of (S)-2-Amino-4-bromobutanoic acid as a precursor to S-Adenosyl-L-

methionine and its central role in biological methylation.

Conclusion
(R)-2-Amino-4-bromobutanoic acid is a valuable and versatile chiral building block for

chemical synthesis and drug discovery. Its straightforward preparation and the ability to

precisely determine its enantiomeric purity make it a reliable component in the construction of

complex molecules. The presence of the bromo substituent provides a reactive handle for

further functionalization, enabling the creation of diverse molecular libraries for screening and

optimization in drug development programs. Its application in modifying peptides and as a

precursor to biologically significant molecules underscores its importance for researchers and

scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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